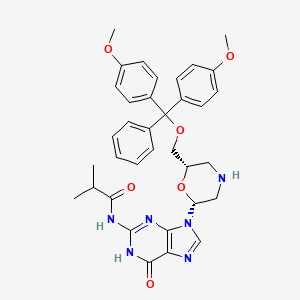

N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine

Description

BenchChem offers high-quality N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C35H38N6O6 |

|---|---|

Molecular Weight |

638.7 g/mol |

IUPAC Name |

N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C35H38N6O6/c1-22(2)32(42)39-34-38-31-30(33(43)40-34)37-21-41(31)29-19-36-18-28(47-29)20-46-35(23-8-6-5-7-9-23,24-10-14-26(44-3)15-11-24)25-12-16-27(45-4)17-13-25/h5-17,21-22,28-29,36H,18-20H2,1-4H3,(H2,38,39,40,42,43)/t28-,29+/m0/s1 |

InChI Key |

ISIIWZPHHVOJLJ-URLMMPGGSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

N²-iso-Butyryl-7'-O-DMT-morpholinoguanine: A Technical Guide for Advanced Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine, a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides that have gained significant attention for their therapeutic potential, including several FDA-approved drugs. This document delves into the chemical properties, synthesis, and application of this specialized morpholino phosphoramidite. We will explore the strategic importance of the isobutyryl and dimethoxytrityl (DMT) protecting groups, outline the general principles of its incorporation into synthetic oligonucleotides, and discuss the nuances of deprotection and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, drug development, and molecular biology.

Introduction: The Role of Modified Guanine in Morpholino Oligonucleotides

Phosphorodiamidate morpholino oligonucleotides (PMOs) are synthetic analogs of nucleic acids where the deoxyribose or ribose sugar is replaced by a morpholine ring, and the phosphodiester backbone is substituted with phosphorodiamidate linkages. This unique structure confers several advantageous properties, including resistance to nuclease degradation, high affinity for target RNA, and a neutral backbone that can improve cellular uptake.

The synthesis of high-quality PMOs relies on the precise and efficient coupling of phosphoramidite monomers. Guanine, with its reactive exocyclic amine and lactam functions, presents a particular challenge in oligonucleotide synthesis.[1] Unprotected or improperly protected guanine residues can lead to side reactions, resulting in truncated sequences and impurities that are difficult to separate from the final product.[1]

The subject of this guide, N²-iso-Butyryl-7'-O-DMT-morpholinoguanine, is a key reagent designed to address these challenges. It incorporates two crucial protecting groups:

-

N²-isobutyryl (iBu): This group protects the exocyclic amine of the guanine base, preventing its participation in unwanted side reactions during the coupling cycle. The isobutyryl group offers a balance of stability during synthesis and relative ease of removal during the final deprotection step.[2][3]

-

7'-O-Dimethoxytrityl (DMT): The DMT group is a bulky, acid-labile protecting group attached to the 7'-hydroxyl of the morpholino ring. Its primary function is to cap the 5'-end of the growing oligonucleotide chain, preventing self-polymerization and allowing for the stepwise, controlled addition of monomers.[] The release of the DMT cation upon acid treatment provides a convenient method for monitoring coupling efficiency in real-time.[5]

Chemical Properties

A thorough understanding of the chemical properties of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is essential for its effective use in oligonucleotide synthesis.

| Property | Value | Source |

| Chemical Formula | C₃₅H₃₈N₆O₆ | [6] |

| Molecular Weight | 638.71 g/mol | [6] |

| CAS Number | 2243974-78-7 | [6] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. | General knowledge for phosphoramidites |

| Storage | Store at -20°C under an inert atmosphere (e.g., argon) to prevent degradation from moisture and oxidation. | General recommendation for phosphoramidites |

Synthesis of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine

While a detailed, publicly available protocol for the specific synthesis of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is not readily found, the general synthetic strategy for morpholino monomers involves a multi-step process starting from the corresponding ribonucleoside. The synthesis of guanine morpholino subunits often requires a "doubly protected" strategy to mitigate side reactions associated with the O6 position of the guanine base.[7]

The key steps in the synthesis of a morpholino guanine phosphoramidite generally include:

-

Protection of the Guanine Base: The exocyclic N²-amino group of guanosine is first protected with isobutyryl chloride or anhydride.[8] In some strategies, the O6 position is also protected to enhance solubility and prevent side reactions.[7]

-

Formation of the Morpholino Ring: The protected guanosine undergoes oxidative cleavage of the ribose ring, followed by reductive amination to form the morpholino ring structure.

-

Protection of the 7'-Hydroxyl Group: The 7'-hydroxyl group of the morpholino ring is protected with the acid-labile DMT group using DMT-chloride.

-

Phosphitylation: The final step involves the phosphitylation of the morpholino nitrogen to introduce the reactive phosphoramidite moiety. This is typically achieved using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Caption: Generalized synthetic pathway for N²-iso-Butyryl-7'-O-DMT-morpholinoguanine phosphoramidite.

Application in Automated Oligonucleotide Synthesis

N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is designed for use in automated solid-phase oligonucleotide synthesizers. The synthesis cycle is a repetitive four-step process that enables the sequential addition of monomers to a growing oligonucleotide chain attached to a solid support.

The Four-Step Synthesis Cycle

The phosphoramidite method for oligonucleotide synthesis is a well-established and highly efficient process.[]

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile DMT group from the 5'-end of the solid-support-bound oligonucleotide. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane.[5] The resulting free 5'-hydroxyl group is then available for the coupling reaction. The orange color of the released trityl cation can be measured spectrophotometrically to monitor the efficiency of the previous coupling step.[5]

Step 2: Coupling The activated N²-iso-Butyryl-7'-O-DMT-morpholinoguanine phosphoramidite is delivered to the synthesis column along with an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[9][10] The activator protonates the diisopropylamino group of the phosphoramidite, creating a good leaving group and facilitating nucleophilic attack by the free 5'-hydroxyl of the growing chain. This reaction forms a phosphite triester linkage. Achieving high coupling efficiency (ideally >99%) is critical for the synthesis of full-length oligonucleotides.[11]

Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Any free 5'-hydroxyl groups that did not react during the coupling step are acetylated using a mixture of acetic anhydride and N-methylimidazole.[3] This effectively terminates these chains, simplifying the purification of the final product.

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[3] This step stabilizes the oligonucleotide backbone for the subsequent synthesis cycles.

Deprotection and Cleavage

After the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The deprotection strategy must be carefully chosen to ensure the complete removal of all protecting groups without degrading the oligonucleotide.

The isobutyryl group on guanine is more robust than some other protecting groups, such as dimethylformamidine (dmf), and typically requires harsher deprotection conditions.[2] A common method for the deprotection of oligonucleotides containing N²-isobutyryl-guanine is treatment with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[3]

Deprotection Protocol for Oligonucleotides with Isobutyryl-Protected Guanosine

-

Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide at room temperature to cleave the oligonucleotide from the support.

-

Base Deprotection: The resulting solution, containing the partially protected oligonucleotide, is heated in a sealed vial at 55°C for 8-12 hours to remove the isobutyryl and other base-protecting groups.[11]

-

Work-up: The vial is cooled, and the ammoniacal solution is carefully transferred to a new tube. The solid support is washed with nuclease-free water, and the wash is combined with the solution.

-

Evaporation: The ammonia is removed by vacuum centrifugation.

-

Reconstitution: The resulting oligonucleotide pellet is dissolved in an appropriate buffer for purification and analysis.

Caption: General workflow for the deprotection and purification of morpholino oligonucleotides.

Quality Control and Analysis

The purity and identity of the synthesized morpholino oligonucleotides should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) and ion-exchange HPLC (IE-HPLC) are commonly used to assess the purity of the crude and purified oligonucleotides.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are used to confirm the molecular weight of the final product.[12][13][14] Tandem mass spectrometry (MS/MS) can be used for sequence verification.[13][14]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from moisture and oxidizing agents. Keep the container tightly sealed when not in use.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is a vital component in the synthesis of therapeutic morpholino oligonucleotides. The strategic use of the isobutyryl and DMT protecting groups ensures the stability of the monomer and the fidelity of the synthesis process. A thorough understanding of its chemical properties and the nuances of its application in automated synthesis is crucial for the successful production of high-quality PMOs. This guide provides a foundational understanding for researchers and professionals working in this exciting and rapidly advancing field.

References

- BenchChem. (2025).

-

PubMed. (2025). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. [Link]

- Schulhof, J. C., Molko, D., & Teoule, R. (n.d.). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.

- Biosynth. (2021).

- BenchChem. (2025). A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis.

- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.

- Tsukamoto, M., & Hayakawa, Y. (2018). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. In Synthesis of Therapeutic Oligonucleotides (pp. 17-39). Springer Singapore.

- Glen Research. (n.d.). Deprotection Guide.

- 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine 3'-CE phosphoramidite. (n.d.).

- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.

- Glen Research. (n.d.). Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.

- Ohkubo, A., et al. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central.

- Pon, R. T., Damha, M. J., & Ogilvie, K. K. (n.d.). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.

- BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.

- Pon, R. T., Damha, M. J., & Ogilvie, K. K. (n.d.). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.

- Wei, T., et al. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.

- Wei, T., et al. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. PubMed.

- Tsukamoto, M., & Hayakawa, Y. (n.d.). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis | Request PDF.

- Wei, T., et al. (n.d.). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.

- Li, C., et al. (n.d.). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry | Request PDF.

- Biosynth. (n.d.). N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545.

- Plesner, C. F., et al. (2021). On-demand synthesis of phosphoramidites.

- Wei, T., et al. (2025). Development of a Two-dimensional Liquid Chromatography/Mass Spectrometry Workflow for Characterization of Phosphorodiamidate Morpholino Oligomers.

- Köksal, E., et al. (n.d.). Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers.

- Biosynth. (n.d.). N2-Isobutyryl-5'-O-DMT-morpholinoguanosine-N'-CE phosphoramidite | 2243974-81-2.

- Google Patents. (n.d.). US8076476B2 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits.

- Taj, S. A. S., et al. (2008).

- BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.

- Amerigo Scientific. (n.d.). N2-Isobutyryl-N-trityl-morpholino guanine.

- BOC Sciences. (n.d.). Phosphoramidites.

- Sherwood, A. M., et al. (n.d.).

- Sherwood, A. M., et al. (n.d.). Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials.

- Brinson, R. G., et al. (n.d.).

Sources

- 1. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biotage.com [biotage.com]

- 5. atdbio.com [atdbio.com]

- 6. N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545 [biosynth.com]

- 7. US8076476B2 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits - Google Patents [patents.google.com]

- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, a critical precursor in the development of morpholino oligonucleotides, a class of antisense therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol and the scientific rationale behind the synthetic strategy.

Introduction: The Significance of Morpholino Oligonucleotides and their Precursors

Morpholino oligonucleotides are synthetic molecules that can block the translation of specific messenger RNA (mRNA) transcripts, thereby inhibiting the expression of disease-causing proteins. Their unique morpholine-based backbone provides high specificity and stability in biological systems, making them a promising therapeutic modality for a range of genetic disorders. The synthesis of high-purity morpholino oligomers relies on the availability of well-defined and protected monomer precursors, such as N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine.

The N2-isobutyryl group serves as a protecting group for the exocyclic amine of guanine, preventing unwanted side reactions during oligonucleotide synthesis.[1] The 4,4'-dimethoxytrityl (DMT) group protects the 7'-hydroxyl group of the morpholino ring, which is the site of chain elongation.[][3] This strategic protection is essential for the controlled, stepwise assembly of the morpholino oligonucleotide chain using phosphoramidite chemistry.[4][5]

This guide will detail a robust synthetic pathway for N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, providing not just a step-by-step protocol but also the underlying chemical principles that ensure a high-yield and high-purity product.

Synthetic Strategy: A Multi-Step Approach

The synthesis of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a multi-step process that begins with the protection of the guanosine base, followed by the formation of the morpholino scaffold, and finally the selective protection of the 7'-hydroxyl group.

Overall Synthetic Workflow

Caption: Synthetic workflow for N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine.

Experimental Protocols

Part 1: Synthesis of N2-iso-Butyroyl-guanosine

The first step involves the selective protection of the exocyclic amine of guanosine with an isobutyryl group. This is a crucial step to prevent side reactions at this position during subsequent synthetic transformations.

Protocol:

-

Suspend guanosine in a mixture of pyridine and trimethylsilyl chloride (TMSCl). The TMSCl temporarily protects the hydroxyl groups, enhancing the solubility of guanosine and directing the acylation to the exocyclic amine.

-

Cool the reaction mixture to 0°C and add isobutyric anhydride dropwise. The anhydride reacts selectively with the N2-amino group.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the addition of aqueous ammonia. This removes the TMS protecting groups from the hydroxyls.

-

The product, N2-iso-Butyroyl-guanosine, will precipitate from the solution.

-

Collect the precipitate by filtration, wash with water and ethanol, and dry under vacuum.

Causality: The use of a transient protection strategy with TMSCl is a common and effective method to achieve selective acylation of the exocyclic amines of nucleosides.[6] The isobutyryl group is chosen for its stability under the conditions of the subsequent reactions and its eventual facile removal during the final deprotection of the oligonucleotide.[7]

Part 2: Formation of the Morpholino Scaffold

The formation of the morpholino ring from the ribose sugar of N2-iso-Butyroyl-guanosine is the key step in constructing the backbone of the morpholino oligonucleotide precursor. This transformation is typically achieved through a periodate oxidation followed by a reductive amination.

Protocol:

-

Dissolve N2-iso-Butyroyl-guanosine in an aqueous solvent system.

-

Add sodium periodate to the solution. The periodate will cleave the cis-diol of the ribose ring, forming a dialdehyde intermediate.

-

After the oxidation is complete, add a source of ammonia, such as ammonium bicarbonate, to the reaction mixture. The ammonia will react with the dialdehyde to form a cyclic imine.

-

Reduce the imine in situ with a mild reducing agent like sodium cyanoborohydride or sodium borohydride to yield the stable morpholino ring.

-

Purify the resulting N2-iso-Butyroyl-morpholinoguanine by silica gel chromatography.

Causality: The periodate oxidation is a classic and highly specific reaction for the cleavage of vicinal diols.[8] The subsequent reductive amination is a robust method for the formation of the morpholino ring structure. The choice of a mild reducing agent is critical to avoid the reduction of other functional groups in the molecule.

Part 3: Selective 7'-O-DMT Protection

The final step is the protection of the primary hydroxyl group at the 7' position of the morpholino ring with a DMT group. This protection is essential for the subsequent use of the precursor in automated oligonucleotide synthesis.

Protocol:

-

Co-evaporate the dried N2-iso-Butyroyl-morpholinoguanine with anhydrous pyridine to remove any residual water.

-

Dissolve the substrate in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess. The DMT group will preferentially react with the sterically less hindered primary 7'-hydroxyl group.[9]

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Extract the product into an organic solvent like dichloromethane and wash with aqueous sodium bicarbonate solution to remove pyridinium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, by silica gel chromatography.

Causality: The DMT group is the protecting group of choice for the 5'-hydroxyl in standard oligonucleotide synthesis due to its acid lability, which allows for its easy removal during the automated synthesis cycle.[10][11] Its bulky nature leads to a high degree of selectivity for the primary hydroxyl group over any secondary hydroxyls.[9] Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.[3]

Data Presentation: Key Reaction Parameters

| Step | Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time | Expected Yield |

| 1 | Guanosine | Isobutyric Anhydride | 1 : 1.5 | Pyridine | 2-3 hours | 85-95% |

| 2 | N2-iso-Butyroyl-guanosine | Sodium Periodate | 1 : 1.1 | Water/Dioxane | 1-2 hours | 70-80% |

| 3 | N2-iso-Butyroyl-morpholinoguanine | DMT-Cl | 1 : 1.2 | Pyridine | 12-16 hours | 80-90% |

Characterization of the Final Product

The identity and purity of the synthesized N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a critical process for the advancement of morpholino oligonucleotide-based therapeutics. The multi-step protocol outlined in this guide, based on well-established chemical principles, provides a reliable pathway to this essential precursor. By understanding the causality behind each experimental choice, researchers can optimize the synthesis for both yield and purity, ultimately contributing to the development of novel and life-saving therapies.

References

-

Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

-

Glen Research. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]

-

Beaucage, S. L. (2018). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Katajisto, J., Heinonen, P., & Lönnberg, H. (2004). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 9(5), 353–361. [Link]

-

Summerton, J. E., & Weller, D. D. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5437. [Link]

-

Ohkubo, A., Kuwayama, Y., Nishino, Y., & Seio, K. (2013). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International Journal of Molecular Sciences, 14(12), 23516–23533. [Link]

-

van der Marel, G. A., van Boeckel, C. A. A., Wille, G., & van Boom, J. H. (1981). An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine. Tetrahedron Letters, 22(40), 3887–3890. [Link]

- Cole, D. L., & Anderson, K. P. (2006). U.S. Patent No. 7,002,006. Washington, DC: U.S.

-

Guga, P., & Stec, W. J. (2025). Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability. RSC Chemical Biology. [Link]

-

Kumar, R. P., & Barman, J. (2020). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. [Link]

-

ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific? Retrieved from [Link]

Sources

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. atdbio.com [atdbio.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DNA寡核苷酸合成 [sigmaaldrich.com]

- 11. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]

- 12. N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545 [biosynth.com]

An In-depth Technical Guide to the Role of the Isobutyryl Protecting Group in Guanine Modification

Abstract

In the field of synthetic nucleic acid chemistry, the success of constructing high-fidelity oligonucleotides is fundamentally reliant on a robust and meticulously planned protecting group strategy. The guanine nucleobase, with its reactive exocyclic N2-amino group and O6-lactam function, presents unique challenges that necessitate effective chemical shielding during automated solid-phase synthesis. The N2-isobutyryl (iBu) group has long been established as a cornerstone of guanine protection. This technical guide provides an in-depth analysis of the isobutyryl group's role, grounded in chemical principles and field-proven applications. We will explore the causality behind its selection, its chemical properties, the detailed methodologies for its use, and a comparative analysis against alternative protective moieties, offering researchers and drug development professionals a comprehensive resource for making informed strategic decisions in oligonucleotide synthesis.

The Imperative for Guanine Protection in Oligonucleotide Synthesis

The automated, stepwise assembly of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation.[1] During the coupling step, a highly reactive phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support.

The primary exocyclic amino groups on adenine (N6), cytosine (N4), and guanine (N2) are nucleophilic and, if left unprotected, would compete with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[2] This would lead to the catastrophic formation of branched, non-sequential oligonucleotide chains, terminating the synthesis of the desired product.[2] Therefore, rendering these amino groups unreactive throughout the synthesis is non-negotiable for achieving sequence fidelity.[2]

Guanine is particularly susceptible to side reactions. Beyond the N2-amine, the O6-carbonyl group can undergo undesired phosphitylation, which can ultimately lead to chain cleavage. While standard protocols often rely solely on N2 protection, certain complex syntheses may require dual protection strategies.[3][4] The isobutyryl group is the most common and robust protecting group used for the N2-amino position of guanine in standard DNA and RNA synthesis.[5][6]

Chemical Profile of the N2-Isobutyryl Group

The isobutyryl group is a simple, yet effective, acyl protecting group. Its selection is a deliberate choice balancing stability and eventual removability.

-

Robust Stability: The amide bond formed between the isobutyryl group and the N2-amine of guanine is highly stable. It is resistant to the acidic conditions (typically dichloroacetic or trichloroacetic acid in dichloromethane) used for the repeated removal of the 5'-dimethoxytrityl (DMT) group at the beginning of each synthesis cycle.[7][8] This stability is paramount to prevent premature deprotection and subsequent chain branching.

The chemical structures of unprotected and N2-isobutyryl-protected deoxyguanosine are illustrated below.

Caption: Chemical structures of guanine with and without the N2-isobutyryl protecting group.

Comparative Analysis: Isobutyryl vs. Alternative Guanine Protecting Groups

The choice of protecting group is a critical parameter that dictates the overall deprotection strategy. The primary trade-off is between stability during synthesis and the mildness of the final deprotection conditions.[9] The isobutyryl group represents the "standard" robust option, while alternatives like N,N-dimethylformamidine (dmf) are employed when milder deprotection is required.[9][10]

| Parameter | N2-Isobutyryl (iBu) | N,N-Dimethylformamidine (dmf) | Rationale & Causality |

| Chemical Class | Acyl (Amide) | Amidine | The amide linkage of iBu is significantly more stable to hydrolysis than the amidine linkage of dmf. |

| Stability | More stable, robust.[9] | Less stable, more labile.[9] | The greater resonance stabilization and bond strength of the amide makes it resistant to premature cleavage. |

| Deprotection Reagent | Concentrated Ammonium Hydroxide.[9] | Concentrated Ammonium Hydroxide.[9] | Both are cleaved by ammonolysis, but the required conditions differ significantly. |

| Deprotection Temp. | 55°C or higher.[9] | Room Temperature to 55°C.[9] | More thermal energy is required to overcome the activation energy for hydrolyzing the stable iBu amide bond. |

| Deprotection Time | ≥ 5 hours at 55°C.[1][9] | ~1 hour at 55°C; ~2 hours at RT.[9][10] | The dmf group is known to be removed approximately four times faster than the iBu group.[11] |

| Key Advantage | High stability during synthesis, minimizing side reactions.[8] | Allows for rapid and mild deprotection, preserving sensitive modifications.[9][10] | The choice is dictated by the final product; robust synthesis vs. protection of labile moieties. |

| Primary Limitation | Requires harsh deprotection conditions (heat, long duration).[3][9] | Can be less stable during synthesis, potentially leading to lower yields of longmers.[3] | The strength of the iBu group is also its main drawback, as harsh conditions can damage sensitive oligos. |

Field Insight: The cleavage of the isobutyryl group from guanine is often the rate-determining step in the entire oligonucleotide deprotection process.[1][10] For standard DNA oligonucleotides, the robustness of the iBu group is perfectly sufficient and cost-effective. However, for synthesizing RNA (where the 2'-hydroxyl protecting group is also base-labile) or modified oligonucleotides with base-sensitive functional groups, the harsh conditions required for iBu removal are detrimental. In these advanced applications, a more labile group like dimethylformamidine (dmf) is the superior choice, as it allows for deprotection under much milder conditions.[1][10]

Experimental Protocols & Methodologies

A self-validating protocol requires precise execution and an understanding of the function of each step. Below are foundational workflows for the synthesis of the protected monomer and the deprotection of a final oligonucleotide product.

Synthesis of N2-Isobutyryl-5'-O-DMT-2'-Deoxyguanosine

This protocol outlines a general procedure for protecting deoxyguanosine for subsequent phosphitylation.

Sources

- 1. biotage.com [biotage.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalirjpac.com [journalirjpac.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atdbio.com [atdbio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Gatekeeper of Morpholino Synthesis: A Technical Guide to the 5'-O-DMT Protecting Group

Introduction

Phosphorodiamidate Morpholino Oligomers (PMOs) have emerged as a premier class of antisense agents, renowned for their gene knockdown capabilities in developmental biology and their therapeutic potential, underscored by several FDA-approved drugs.[1][2] PMOs function through a steric-blocking mechanism, are stable against nuclease degradation, and possess a neutral backbone, which contributes to their favorable toxicological profile.[3][4]

The synthesis of these sophisticated molecules is a testament to precision in organic chemistry, relying on a cyclical, solid-phase approach. Central to the success and fidelity of PMO synthesis is the strategic use of protecting groups. This guide provides a deep technical dive into the cornerstone of this strategy: the 4,4'-dimethoxytrityl (DMT) group, specifically its role in protecting the 5'-hydroxyl function of morpholino nucleosides. We will explore its multifaceted functions, from ensuring the directional integrity of synthesis to enabling robust purification and real-time monitoring of reaction efficiency. While standard oligonucleotide synthesis proceeds in the 3' to 5' direction, it is noteworthy that traditional PMO synthesis occurs in the 5' to 3' direction.[3] However, newer methods using phosphoramidite chemistry allow for the more conventional 3' to 5' synthesis on automated DNA synthesizers.[5] For the purpose of this guide, we will focus on the widely adopted 3' to 5' synthesis paradigm, where the 5'-O-DMT group plays its pivotal role.

Section 1: The Morpholino Nucleoside and the Strategic Placement of the DMT Group

To appreciate the function of the 5'-O-DMT group, one must first understand the unique architecture of the morpholino nucleoside. Unlike natural nucleotides, which feature a deoxyribose or ribose sugar, PMOs are built from a morpholine ring. This structural difference necessitates a distinct approach to its chemical synthesis.

The 5'-hydroxyl group of the morpholino nucleoside is the primary reactive site for chain elongation in the 3' to 5' synthesis direction.[6][7] To prevent uncontrolled polymerization and ensure that nucleoside addition occurs sequentially and in the correct orientation, this hydroxyl group must be reversibly blocked. The 4,4'-dimethoxytrityl (DMT) group is the protecting group of choice for this critical task.[6][8]

The selection of the DMT group is a result of its unique chemical properties:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, which allows for its timely removal to expose the 5'-hydroxyl for the next coupling reaction.[8][9]

-

Steric Hindrance: The bulky nature of the DMT group provides substantial steric protection for the 5'-hydroxyl, effectively preventing its participation in any unwanted side reactions.[7][8]

-

Lipophilicity: The hydrophobic nature of the DMT group is instrumental in the purification of the final product, a feature we will explore in detail in Section 2.2.

Caption: Structure of a 5'-O-DMT protected morpholino nucleoside monomer.

Section 2: Core Functions of the 5'-O-DMT Group in Morpholino Synthesis

The DMT group is not merely a passive shield; it is an active participant in the synthesis workflow, enabling key process steps that are critical for achieving high-purity, full-length PMOs.

2.1: Ensuring Directional Synthesis: The Synthesis Cycle

The solid-phase synthesis of morpholino oligonucleotides is a cyclical process, with each cycle adding a single monomer to the growing chain. The DMT group orchestrates the first step of each cycle.

-

Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support. This is accomplished by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[9][10] This step exposes the free 5'-hydroxyl group, making it available for the subsequent reaction.

-

Coupling: The next activated morpholino phosphoramidite monomer, with its own 5'-DMT group intact, is introduced along with an activator (e.g., 5-ethylthio-1H-tetrazole, ETT).[2] The free 5'-hydroxyl of the support-bound chain attacks the phosphoramidite, forming a new phosphoramidate linkage.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion sequences, they are permanently blocked ("capped") using reagents like acetic anhydride.[10][11]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable P(V) phosphorodiamidate linkage using an oxidizing agent, typically an iodine solution.[10]

This four-step cycle is repeated until the desired sequence is synthesized. The presence of the DMT group on each incoming monomer is fundamental to this directional, step-wise elongation.[6]

Caption: The four-step phosphoramidite synthesis cycle for morpholino oligonucleotides.

2.2: Enabling "Trityl-On" Purification

One of the most powerful applications of the DMT group is in the purification of the final product. At the end of the synthesis, the final DMT group can be left on the full-length oligonucleotide, a state referred to as "trityl-on".[12] This lipophilic DMT group acts as a handle for purification by reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.[13][14][15]

The principle is straightforward: the trityl-on, full-length product is significantly more hydrophobic than the "trityl-off" failure sequences (which do not have the final DMT group). When the crude mixture is passed through a reverse-phase column, the DMT-containing product binds strongly, while the more polar, shorter failure sequences are washed away.[15][16] The purified, full-length product can then be detritylated on the column and eluted, or eluted while still trityl-on and detritylated in a subsequent step.[17]

Experimental Protocol: Trityl-On Purification using SPE Cartridge

-

Cleavage & Deprotection: The synthesized morpholino oligomer is cleaved from the solid support and the base-protecting groups are removed, typically with aqueous ammonia at elevated temperatures, while keeping the 5'-DMT group intact.[3][18]

-

Cartridge Conditioning: A reverse-phase SPE cartridge (e.g., Glen-Pak) is conditioned by washing with acetonitrile followed by an ion-pairing agent solution (e.g., triethylammonium acetate).

-

Sample Loading: The deprotected, trityl-on morpholino solution is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a low-concentration acetonitrile solution to elute the hydrophilic, trityl-off failure sequences. A salt wash can also be employed to remove any remaining impurities.[15]

-

Detritylation (On-Column): A solution of mild acid (e.g., 2% trifluoroacetic acid) is passed through the cartridge to cleave the DMT group from the bound, full-length product.

-

Elution: The now detritylated ("trityl-off"), purified morpholino oligomer is eluted from the cartridge with a higher concentration of acetonitrile.

-

Desalting: The final product is desalted to remove any residual salts from the purification process.

Caption: Workflow for the "Trityl-On" purification of morpholino oligonucleotides.

2.3: Monitoring Synthesis Efficiency

The acid-catalyzed cleavage of the DMT group releases a dimethoxytrityl carbocation, which has a characteristic bright orange color and a strong absorbance maximum around 495-498 nm.[8][9][19] This property provides a convenient and quantitative method for monitoring the efficiency of each coupling step in real-time.

By measuring the absorbance of the solution collected during the detritylation step of each cycle, one can calculate the amount of DMT cation released. This amount is directly proportional to the number of successfully coupled monomers in the preceding cycle.[8][17] A high and consistent absorbance reading from cycle to cycle indicates a successful synthesis, while a drop in absorbance signals a problem with the coupling efficiency.

Data Presentation: Coupling Efficiency and Yield

| Coupling Efficiency per Step | Overall Yield for a 25-mer Oligo |

| 99.5% | (0.995)^24 = 88.7% |

| 99.0% | (0.990)^24 = 78.5% |

| 98.0% | (0.980)^24 = 61.6% |

| 95.0% | (0.950)^24 = 29.2% |

This table clearly demonstrates how critical a high stepwise coupling efficiency, as monitored by DMT cation release, is to the final yield of the full-length product.

Section 3: The Chemistry of Detritylation: A Critical Step

While the removal of the DMT group is essential, the acidic conditions required for this step must be carefully controlled. The phosphorodiamidate linkage in the morpholino backbone can be susceptible to degradation under harsh acidic conditions.[3] Therefore, the choice of acid and the reaction time are critical parameters.

Common Detritylation Reagents

| Reagent | Typical Concentration | Advantages | Considerations |

| Trichloroacetic Acid (TCA) | 3% in DCM | Fast and efficient deprotection.[9] | Can be too harsh for sensitive linkages. |

| Dichloroacetic Acid (DCA) | 3% in DCM | Milder than TCA, reducing risk of backbone degradation.[8] | Requires slightly longer reaction times. |

| Acetic Acid | 80% aqueous | Used for manual detritylation post-purification.[17] | Slower reaction, not suitable for automated synthesis cycles. |

Experimental Protocol: Manual Post-Purification Detritylation

This protocol is intended for removing the DMT group from a purified, trityl-on morpholino oligomer.

-

Dissolution: Dissolve the dried, purified trityl-on morpholino in 200-500 µL of 80% aqueous acetic acid.[17]

-

Incubation: Allow the reaction to proceed for 20-30 minutes at room temperature. The solution will not turn orange because the aqueous environment quenches the DMT cation to form dimethoxytritanol.[17]

-

Neutralization/Removal: Add an equal volume of ethanol and lyophilize the sample to remove the acetic acid.[17] Alternatively, the reaction can be neutralized with a base like triethylamine.

-

Desalting: The final detritylated product should be desalted to remove the dimethoxytritanol byproduct and any remaining salts.

Conclusion

The 5'-O-DMT group is far more than a simple protecting group in the synthesis of morpholino oligonucleotides. It is a master regulator of the entire process, serving as a gatekeeper for directional synthesis, a purification handle for isolating the desired product, and a real-time reporter for monitoring reaction efficiency. Its unique combination of steric bulk, acid lability, and hydrophobicity has made it an indispensable tool for the production of high-purity PMOs for research and therapeutic applications. A thorough understanding of its function and the precise control of its application and removal are paramount for any scientist engaged in the synthesis of these powerful antisense molecules.

References

-

Dimethoxytrityl. Wikipedia. Available from: [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. Available from: [Link]

-

Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. National Institutes of Health. Available from: [Link]

-

Solid-phase oligonucleotide synthesis. ATDBio. Available from: [Link]

-

Synthesis of morpholino nucleosides starting from enantiopure glycidol. SciSpace. Available from: [Link]

-

Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. Available from: [Link]

- Method of synthesis of morpholino oligomers. Google Patents.

-

Deprotection Guide. Glen Research. Available from: [Link]

-

I would like to know why dmt protection is 5'OH specific? ResearchGate. Available from: [Link]

-

Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Glen Research. Available from: [Link]

-

Synthesis of Oligonucleotides. Biomers.net. Available from: [Link]

-

Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. Available from: [Link]

-

Proposed mechanistic pathways during the reaction of 5'-O-DMT-morpholinothymidine phosphordiamidites 1 a,b with 3'. ResearchGate. Available from: [Link]

-

Avoiding Depurination During Trityl-on Purification. Phenomenex. Available from: [Link]

-

High performance DNA oligonucleotide purification using Agilent TOP-DNA. Agilent Technologies. Available from: [Link]

-

Synthesis of Capped RNA using a DMT Group as a Purification Handle. ResearchGate. Available from: [Link]

-

Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal. Available from: [Link]

-

In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. Available from: [Link]

-

Trityl-ON oligos. Yale University. Available from: [Link]

- Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry. Google Patents.

-

An Update on Protection of 5'-Hydroxyl Functions of Nucleosides and Oligonucleotides. Current Protocols. Available from: [Link]

-

Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. PubMed. Available from: [Link]

-

Morpholino nucleic acid. Wikipedia. Available from: [Link]

-

Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. National Institutes of Health. Available from: [Link]

-

Phosphoramidite Chemistry. Eurofins Genomics. Available from: [Link]

-

Chemical Modifications of Antisense Morpholino Oligomers Enhance Their Efficacy against Ebola Virus Infection. National Institutes of Health. Available from: [Link]

-

Morpholino Antisense Oligomers: Design, Preparation, and Properties. Gene Tools. Available from: [Link]

-

Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genome Biology. Available from: [Link]

-

Phosphorodiamidate morpholino oligomers suppress mutant huntingtin expression and attenuate neurotoxicity. National Institutes of Health. Available from: [Link]

-

Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. National Institutes of Health. Available from: [Link]

Sources

- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]

- 2. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20220144867A1 - Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry - Google Patents [patents.google.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biotage.com [biotage.com]

- 10. atdbio.com [atdbio.com]

- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 12. Trityl-ON oligos | Yale Research [research.yale.edu]

- 13. glenresearch.com [glenresearch.com]

- 14. phenomenex.com [phenomenex.com]

- 15. diva-portal.org [diva-portal.org]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. glenresearch.com [glenresearch.com]

- 19. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to N2-isobutyryl-dG in Oligonucleotide Synthesis: Robustness as a Core Advantage

Abstract

In the landscape of solid-phase oligonucleotide synthesis, the strategic selection of protecting groups is paramount to achieving high fidelity, yield, and purity. For the exocyclic amine of 2'-deoxyguanosine (dG), the N2-isobutyryl (iBu) group has long been established as a robust and reliable standard. This technical guide delves into the core advantages of employing iBu protection for dG, framed from the perspective of field-proven application science. We will explore the causal chemistry behind its stability, its role in preventing critical side reactions, and the practical implications for synthesis workflows. By contrasting its performance with more labile alternatives, this paper provides researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthesis needs, validating why this "workhorse" protecting group remains a cornerstone of modern oligonucleotide production.

The Imperative of Exocyclic Amine Protection in Synthesis

The automated phosphoramidite method for oligonucleotide synthesis is a cyclical process of sequential nucleotide additions. The exocyclic primary amino groups on the heterocyclic bases of adenine (A), cytosine (C), and guanine (G) are nucleophilic.[1] To prevent their participation in undesirable side reactions during the phosphoramidite coupling step, they must be chemically masked with protecting groups. The ideal protecting group exhibits two primary characteristics: complete stability throughout the repeated cycles of synthesis (including detritylation, coupling, capping, and oxidation) and quantitative removal under conditions that do not compromise the integrity of the final oligonucleotide.

For deoxyguanosine, the N2 position is particularly crucial. A variety of protecting groups have been developed, with the most common being acyl groups like isobutyryl (iBu) and labile amidine groups like dimethylformamidine (dmf). The choice between these hinges on a critical trade-off between stability during synthesis and the mildness of the final deprotection conditions.[2]

N2-isobutyryl (iBu): The Foundation of Stability

The isobutyryl group is a simple, yet highly effective, acyl protecting group. Its chemical robustness is its defining advantage, making it a reliable choice for the synthesis of standard DNA oligonucleotides.[3] This stability ensures that the N2 amine of guanine remains inert through dozens of synthesis cycles, preventing branching or other modifications at this site.

While newer "fast-deprotecting" groups have emerged, the historical and continued prevalence of iBu-dG is a testament to its reliability and cost-effectiveness in applications where extreme sensitivity to basic conditions is not a primary concern.

Core Advantage I: Mitigation of Depurination

A recurring challenge in oligonucleotide synthesis is depurination—the acid-catalyzed cleavage of the N-glycosidic bond that links the purine base (A or G) to the deoxyribose sugar.[4] This occurs during the detritylation step, where an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) is used to remove the 5'-dimethoxytrityl (DMT) group.

The nature of the N2 protecting group significantly influences the stability of this bond. Electron-withdrawing acyl groups, such as isobutyryl and benzoyl, can destabilize the glycosidic bond, making the purine more susceptible to cleavage.[4][5] Conversely, electron-donating formamidine (dmf) groups stabilize the bond, offering superior resistance to depurination.[4][5][6]

Despite being an electron-withdrawing group, iBu provides a sufficient level of stability for routine synthesis of standard-length oligonucleotides, especially when milder deblocking agents like DCA are employed.[4] The risk of depurination with iBu-dG becomes a more significant consideration for the synthesis of very long oligonucleotides (>75 bases), where the cumulative exposure to acid is substantial.[6] For such demanding applications, an electron-donating group like dmf is often the superior choice.[5][7]

Figure 2: Automated phosphoramidite synthesis cycle workflow.

Cleavage and Deprotection Protocol for iBu-Protected Oligonucleotides

This protocol describes the standard procedure for releasing the oligonucleotide from the solid support and removing all protecting groups (base and phosphate).

-

Preparation: Place the solid support (e.g., CPG) containing the synthesized oligonucleotide into a 2 mL screw-cap vial.

-

Cleavage & Deprotection: Add 1-2 mL of concentrated ammonium hydroxide to the vial. Seal the vial tightly.

-

Incubation: Place the sealed vial in a heating block or oven set to 55 °C. Incubate for a minimum of 8 hours (or overnight). This step is critical for the complete removal of the N2-isobutyryl group from all guanine residues.

-

Cooling & Collection: After incubation, allow the vial to cool completely to room temperature. Carefully uncap the vial in a well-ventilated fume hood.

-

Transfer: Transfer the ammoniacal solution containing the oligonucleotide to a new microcentrifuge tube. Wash the solid support with nuclease-free water and combine the wash with the solution.

-

Drying: Evaporate the ammonia to dryness using a vacuum concentrator.

-

Final Step: Resuspend the oligonucleotide pellet in an appropriate buffer for subsequent purification (e.g., HPLC, PAGE) and analysis.

Conclusion: An Enduring Standard for Routine Synthesis

The N2-isobutyryl protecting group for deoxyguanosine represents a classic case of balancing chemical stability with reaction requirements. Its primary advantage is its robustness, which ensures high fidelity and coupling efficiency during the demanding cyclical process of solid-phase synthesis. [3]This makes iBu-dG an exceptionally reliable and cost-effective choice for the routine production of standard DNA oligonucleotides.

The principal limitation—the need for extended, heated incubation in a strong base for its removal—is a critical consideration. [8]For researchers working with sensitive dyes, modified bases, RNA, or other labile moieties, the milder and significantly faster deprotection offered by alternatives like dmf-dG is a clear and necessary advantage. [2][9] Ultimately, the choice of a guanosine protecting group is application-dependent. While advanced chemistries provide essential tools for complex and sensitive molecules, the N2-isobutyryl group's proven track record of performance and reliability ensures its continued role as a validated and indispensable component in the modern synthesis laboratory.

References

- Current time information in Washington, DC, US. Google Search.

- A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis. Benchchem.

- Oligonucleotide synthesis under mild deprotection conditions.

- Oligonucleotide synthesis under mild deprotection conditions. Royal Society of Chemistry (RSC).

- (PDF) Oligonucleotide synthesis under mild deprotection conditions.

- A Comparative Guide to dG(dmf) and dG(iBu) in Target Sequence Synthesis. Benchchem.

- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

- Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig.

- Evaluating Alternatives to the Isobutyryl Protecting Group for Deoxyadenosine in Oligonucleotide Synthesis. Benchchem.

- Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research.

- Deprotection Guide. Glen Research.

- A Comparative Guide to Guanosine Protection Strategies in Oligonucleotide Synthesis. Benchchem.

- Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, Oxford Academic.

- Protecting groups for the exocyclic amine on the base.

- Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis.

- Technical Support Center: Optimizing Long Oligonucleotide Synthesis with dG(dmf) Phosphoramidite. Benchchem.

- Glen Report 28.14 - New Product - Depurination Resistant dA-CE Phosphoramidite. Glen Research.

- Products for DNA Research. Glen Research.

- improved synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates and their chimera using hindered phosphoramidite monomers and a novel handle for reverse phase purification. Nucleic Acids Research, Oxford Academic.

- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.

- Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research.

- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks.... MDPI.

- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks.... PubMed Central.

- The Strategic Advantage of N-Acetyl-Protected Guanosine in Oligonucleotide Synthesis: A Compar

- Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research.

- Application Notes and Protocols for the Chemical Synthesis of 2'-O-Methylguanosine Phosphoramidites.... Benchchem.

- Solid Phase Oligonucleotide Synthesis. Biotage.

- Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry.

- post-synthetic substitution - convertible nucleosides. Glen Research.

- (PDF) Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives.

- N2-Isobutyryl Guanosine (CAS Number: 64350-24-9). Cayman Chemical.

- Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine.... PubMed.

- Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine.

Sources

- 1. atdbio.com [atdbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

chemical stability of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine

An In-depth Technical Guide to the Chemical Stability of N²-iso-Butyryl-DMT-Morpholinoguanine

Abstract

N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense therapeutics renowned for their stability and efficacy. The chemical stability of this monomer is paramount, dictating the efficiency of oligonucleotide synthesis, the purity of the final product, and its shelf-life. This guide provides a detailed analysis of the stability profile of this compound, dissecting the distinct contributions of its core components: the morpholino scaffold, the acid-labile dimethoxytrityl (DMT) protecting group, and the base-labile N²-isobutyryl protecting group. We will explore the primary degradation pathways under acidic, basic, oxidative, and thermal stress, and present validated protocols for assessing its stability. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and quality control of morpholino-based oligonucleotides.

Introduction to the Molecular Architecture

To comprehend the stability of N²-iso-Butyryl-DMT-morpholinoguanine, one must first understand its structure and the function of each constituent part. This monomer is not a naturally occurring nucleoside but a highly engineered synthetic unit designed for the stepwise assembly of PMOs.

-

Morpholino Scaffold: Unlike natural DNA or RNA, which have deoxyribose or ribose sugar backbones, this monomer is built on a six-membered morpholine ring. This fundamental alteration is the primary reason for the exceptional stability of the resulting oligomers. The morpholine rings are connected by non-ionic phosphorodiamidate linkages, which are resistant to degradation by cellular enzymes like nucleases.[1][2][3]

-

N²-iso-Butyryl Group: The exocyclic amine (N²) on the guanine base is nucleophilic and must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis.[][5] The isobutyryl group serves as a robust, temporary shield that is stable during the synthesis cycle but can be removed under specific basic conditions at the final deprotection stage.

-

Dimethoxytrityl (DMT) Group: The DMT group is a bulky, acid-labile protecting group attached to the primary hydroxyl of the morpholino ring (conventionally at the 5' position in standard nucleosides).[6] Its role is twofold: 1) It prevents the hydroxyl group from reacting out of turn, ensuring chain elongation occurs in the correct 3'-to-5' direction.[] 2) Upon its removal by acid, it forms a stable, bright orange carbocation, which allows for the real-time monitoring of coupling efficiency during automated synthesis.[7][8]

The structure below illustrates the key chemical moieties that define the compound's stability profile.

Caption: Key functional groups dictating stability.

Stability Profile of the Core Morpholino Scaffold

The foundational stability of the monomer is derived from its morpholino backbone. This synthetic design confers remarkable resistance to chemical and biological degradation compared to natural nucleic acids.

-

Enzymatic Stability: The phosphorodiamidate linkage and morpholine ring are not recognized by nucleases, proteases, or esterases.[9][10] This makes PMOs, and their constituent monomers, exceptionally stable in biological fluids like serum and plasma, which is a key advantage for in vivo applications.[3][9]

-

Chemical Stability: The morpholino backbone is chemically stable under a wide range of conditions, including the basic and neutral environments used during oligonucleotide synthesis and purification.[1][11] While stable in basic conditions, it can be sensitive to strongly acidic conditions (pH < 3), though the primary site of acid-catalyzed degradation in the full monomer is the DMT group.[12]

Lability of the N²-iso-Butyryl Protecting Group

The isobutyryl group is a standard amide protecting group for guanine. Its stability is defined by its resistance to the conditions of the synthesis cycle and its clean removal during final deprotection.

-

Mechanism of Removal: The N²-isobutyryl group is removed by nucleophilic acyl substitution, typically via ammonolysis. This is achieved by heating the synthesized oligonucleotide in concentrated aqueous ammonia. The reaction hydrolyzes the amide bond, liberating the free exocyclic amine on the guanine base and releasing isobutyramide as a byproduct.

-

Stability Window: The group is stable to the acidic conditions used for detritylation (e.g., trichloroacetic acid in dichloromethane) and the neutral conditions of coupling and oxidation.

-

Degradation Pathway (Basic Conditions): The primary "degradation" of this group is its intended removal. Incomplete deprotection is a critical process impurity. If milder bases or insufficient heating are used, residual isobutyryl groups may remain on the final oligonucleotide, impacting its hybridization properties and biological activity. Conversely, excessively harsh basic conditions, while effective for deprotection, can promote degradation of other sensitive modifications if present in the oligomer.

The Critical Role and Acid-Labile Nature of the DMT Group

The DMT group is the most chemically sensitive part of the molecule. Its lability is not a flaw but a crucial design feature that enables controlled, stepwise oligonucleotide synthesis.

-

Mechanism of Acid-Catalyzed Detritylation: The removal of the DMT group is a classic example of an acid-catalyzed cleavage of a trityl ether. The reaction proceeds rapidly in the presence of a non-aqueous acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[7][13] The acid protonates the ether oxygen, converting the hydroxyl into a good leaving group. The C-O bond then cleaves to form a highly stabilized tertiary carbocation (the dimethoxytrityl cation), which is intensely colored.[8][14]

Caption: Acid-catalyzed removal of the DMT group.

-

Primary Degradation Pathway (Acidic Conditions): The primary instability concern is premature or excessive exposure to acid.

-

Depurination: Guanine is the most susceptible of the canonical bases to depurination, where the N-glycosidic bond linking the base to the backbone is cleaved under acidic conditions.[15] While detritylation is rapid, prolonged exposure to the acid can lead to loss of the guanine base, creating an abasic site in the growing oligonucleotide chain. This is a critical impurity that truncates the final product. Milder acids or shorter exposure times are often used to mitigate this risk.[15]

-

Intrinsic Stability of the Guanine Moiety

Beyond depurination, the guanine base itself is susceptible to other modes of degradation, particularly under oxidative stress.

-

Oxidative Damage: Guanine has the lowest oxidation potential among the DNA bases, making it a primary target for reactive oxygen species (ROS).[16] Forced degradation studies using agents like hydrogen peroxide (H₂O₂) can lead to the formation of various oxidation products, most notably 8-oxo-guanine.[17][18] The presence of these adducts can compromise the integrity and biological function of the final oligonucleotide.

-

Thermal Stability: The monomer is generally stable at ambient and refrigerated temperatures in its solid, anhydrous form.[19] In solution, prolonged heating can accelerate hydrolysis and other degradation pathways, particularly depurination if the solution is acidic.[20]

Recommended Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[17][21] The primary analytical technique for this assessment is Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), often coupled with Mass Spectrometry (MS).[22][23][24]

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Protocols

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the monomer in an acetonitrile/water (50:50) mixture.

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at room temperature.

-

Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

-

Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal: Dilute an aliquot with an equal volume of water. Heat in a sealed vial at 80°C.[20]

-

-

Sample Analysis:

-

At each time point, withdraw a sample. For acid/base conditions, neutralize the sample before injection.

-

Analyze all samples by a validated IP-RP-HPLC-MS method.[25][26] Use a C18 column with a mobile phase containing an ion-pairing agent (e.g., triethylamine and hexafluoroisopropanol) and an acetonitrile gradient.

-

Monitor at a suitable UV wavelength (e.g., 260 nm).

-

Data Presentation: Expected Degradation Products

The results of the forced degradation study can be summarized as follows:

| Stress Condition | Primary Lability Site | Expected Major Degradants |

| Acidic (HCl) | DMT Group, Guanine | 5'-OH-Monomer (Detritylation), Free Guanine (Depurination) |

| Basic (NaOH) | N²-iso-Butyryl Group | N²-deprotected monomer |

| Oxidative (H₂O₂) | Guanine Base | 8-oxo-guanine adduct, other oxidative products |

| Thermal (Heat) | Multiple | Accelerated acid/base hydrolysis products, potential depurination |

Summary of Stability and Handling Recommendations

The chemical stability of N²-iso-Butyryl-DMT-morpholinoguanine is a balance between the robust morpholino core and the labile protecting groups essential for its function in synthesis.

| Moiety | Stable Conditions | Labile Conditions |

| Morpholino Backbone | Basic, Neutral, Enzymatic | Strongly Acidic (pH < 3) |

| DMT Group | Basic, Neutral | Mildly to Strongly Acidic (e.g., TCA, HCl) |

| N²-iso-Butyryl Group | Acidic, Neutral | Basic (e.g., NH₄OH, NaOH) |

| Guanine Base | Neutral, Mildly Basic | Acidic (Depurination), Oxidizing (e.g., ROS) |

Handling & Storage Recommendations:

-

Solid Form: The compound should be stored as a lyophilized solid, under argon or nitrogen, at low temperatures (-20°C is recommended for long-term storage) and protected from moisture and light.

-

In Solution: Prepare solutions fresh in anhydrous solvents (e.g., acetonitrile) for synthesis. Avoid aqueous and protic solvents for storage, as they can facilitate hydrolysis. Do not store in acidic buffers. For analytical purposes, solutions should be used promptly or stored frozen at -80°C.

References

-

Hudziak, R. M., et al. (1996). Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation. Antisense & Nucleic Acid Drug Development, 6(4), 267-72.

-

ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio.

-

Guga, P., et al. (2010). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Organic letters, 12(21), 4932-4935.

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage.

-

Russell, M., et al. (2009). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, 7(1), 134-140.

-

Laws, A. P., et al. (2008). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. ResearchGate.

-

Creative Proteomics. (n.d.). Forced Degradation Studies of DNA & RNA Drugs. Creative Proteomics.

-

BenchChem. (n.d.). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group. BenchChem.

-

Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos. Gene Tools, LLC.

-

IntegrateRNA. (n.d.). Oligonucleotide Analytical Methods Development & Stability Study. IntegrateRNA.

-

Summerton, J. E., & Weller, D. D. (2008). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology, Chapter 26, Unit 26.8.

-

IDT (Integrated DNA Technologies). (n.d.). Manual Detritylation of Oligonucleotides after Deprotection. IDT.

-

Wikipedia. (n.d.). Morpholino. Wikipedia.

-

Agilent Technologies. (2024). Forced Degradation Studies of Synthetic Oligonucleotide Using the Agilent 6545XT AdvanceBio LC/Q-TOF. Agilent Technologies.

-

Biosynth. (n.d.). Phosphorodiamidate Morpholino Oligomers (PMOs). Biosynth.

-

Page, M. I., et al. (2009). Acid binding and detritylation during oligonucleotide synthesis. Semantic Scholar.

-

Gleave, M. E., & Monia, B. P. (2005). Phosphorodiamidate morpholino oligomers: Favorable properties for sequence-specific gene inactivation. Antisense and Nucleic Acid Drug Development, 15(4), 235-247.

-

Summerton, J. E. (2017). History and Properties of Morpholino Antisense Oligos. Austin Journal of Drug and Drug Abuse, 3(1), 1010.

-

Moulton, H. M. (2008). Antisense Morpholino Oligomers and Their Peptide Conjugates. Methods in Molecular Biology, 429, 47-64.

-

Geller, B. L., et al. (2008). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology.

-

Cayman Chemical. (n.d.). N²-Isobutyryl Guanosine. Cayman Chemical.

-

PPD. (2016). Force Degradation of an Oligonucleotide – A Case Study. PPD.

-

Thermo Fisher Scientific. (n.d.). Identification and quantitation of oligonucleotides, impurities, and degradation products. Thermo Fisher Scientific.

-

Thermo Fisher Scientific. (n.d.). Oligonucleotide Analysis Using HPLC Columns. Thermo Fisher Scientific.

-

BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.

-

Wikipedia. (n.d.). Dimethoxytrityl. Wikipedia.

-

ResearchGate. (n.d.). Why is DMT protection 5'OH specific?. ResearchGate.

-

Beaucage, S. L. (2006). Protection of nucleosides. U.S. Patent No. 7,002,006.

-

Agilent Technologies. (n.d.). Analytical Strategies To Conduct Oligonucleotide Stability Studies and Bioanalysis. Agilent Technologies.

-

Geller, B. L., et al. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers in Microbiology, 9, 2368.

-

Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis. Sigma-Aldrich.

-

Gilar, M., et al. (2019). Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. Journal of Chromatography A, 1604, 460368.

-

Glen Research. (n.d.). Glen Report 9.12: Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research.

-

Separation Science. (2025). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Separation Science.

-

McGinley, M. (2011). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Chromatography Today.

-

Reese, C. B. (2002). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry.

-

Beaucage, S. L., & Iyer, R. P. (1992). Protecting Groups in Oligonucleotide Synthesis. Methods in Molecular Biology, 26, 33-61.

-